molecular formula C19H17ClN2O4 B2832694 N-(3-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide CAS No. 888464-25-3

N-(3-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide

Cat. No.: B2832694
CAS No.: 888464-25-3
M. Wt: 372.81
InChI Key: GDWJTVWHBWKQRV-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide is a synthetic organic compound characterized by its complex structure, which includes a benzofuran core, a chlorophenyl group, and an ethoxyacetamido moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of Benzofuran Core: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

    Introduction of Chlorophenyl Group: This step often involves electrophilic aromatic substitution reactions where a chlorophenyl group is introduced to the benzofuran core.

    Attachment of Ethoxyacetamido Group: This step can be performed using acylation reactions where ethoxyacetamide is attached to the benzofuran structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes:

    Catalysts and Solvents: Use of specific catalysts to enhance reaction rates and selectivity.

    Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency.

    Purification Techniques: Methods such as recrystallization, chromatography, and distillation to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.

Common Reagents and Conditions:

    Oxidation Reagents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reduction Reagents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides.

Major Products:

    Oxidation Products: Quinone derivatives.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted benzofuran derivatives.

Scientific Research Applications

N-(3-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly for its potential therapeutic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins that are crucial for biological processes.

    Pathways Involved: The compound may modulate signaling pathways, inhibit enzyme activity, or bind to receptors, leading to various biological effects.

Comparison with Similar Compounds

  • N-(3-chlorophenyl)-3-(2-methoxyacetamido)benzofuran-2-carboxamide
  • N-(3-chlorophenyl)-3-(2-ethoxyacetamido)benzothiophene-2-carboxamide
  • N-(3-chlorophenyl)-3-(2-ethoxyacetamido)benzimidazole-2-carboxamide

This detailed article provides a comprehensive overview of N-(3-chlorophenyl)-3-(2-ethoxyacetamido)benzofuran-2-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(3-chlorophenyl)-3-[(2-ethoxyacetyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O4/c1-2-25-11-16(23)22-17-14-8-3-4-9-15(14)26-18(17)19(24)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWJTVWHBWKQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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